sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
CAS No.: 1772607-47-2
Cat. No.: VC18005950
Molecular Formula: C14H24N3NaO12P2
Molecular Weight: 511.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1772607-47-2 |
|---|---|
| Molecular Formula | C14H24N3NaO12P2 |
| Molecular Weight | 511.29 g/mol |
| IUPAC Name | sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C14H25N3O12P2.Na/c1-17(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)16-5-4-10(18)15-14(16)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H2-,15,18,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1 |
| Standard InChI Key | AYBRGVFIZYNECK-OCMLZEEQSA-M |
| Isomeric SMILES | C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O.[Na+] |
| Canonical SMILES | C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O.[Na+] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a uridine core (evident from the 2,4-dioxopyrimidin-1-yl group) attached to a phosphorylated oxolane ring. The sodium counterion neutralizes the negative charge from the phosphate groups, while the 2-(trimethylazaniumyl)ethyl moiety introduces a quaternary ammonium group, reminiscent of choline derivatives. The stereochemistry (2R,3S,4R,5R) indicates a ribose-like configuration, critical for interactions with enzymes.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 1772607-47-2 |
| Molecular Formula | |
| Molecular Weight | 511.29 g/mol |
| IUPAC Name | Sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
| Canonical SMILES | CN+(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O.[Na+] |
Physicochemical Characteristics
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Solubility: High solubility in aqueous solutions due to ionic phosphate and sodium groups.
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Stability: Likely sensitive to hydrolysis under acidic or alkaline conditions, given the labile phosphate ester bonds.
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Stereochemical Sensitivity: The (2R,3S,4R,5R) configuration suggests specificity in enzyme binding, analogous to UDP-glucose or UDP-choline.
Hypothesized Biochemical Roles
Glycosylation Pathways
The uridine moiety positions this compound as a potential nucleotide sugar analog. Similar structures, like UDP-glucose, donate sugar residues in glycosylation reactions. The phosphorylated oxolane may serve as a high-energy intermediate, transferring monosaccharides to acceptors (e.g., proteins or lipids).
Phospholipid Synthesis
The 2-(trimethylazaniumyl)ethyl group resembles the polar head of phosphatidylcholine. This raises the possibility of the compound acting as a CDP-choline analog in the Kennedy pathway, where choline is incorporated into phospholipids.
Table 2: Comparative Analysis with Structural Analogs
| Compound | Role in Metabolism | Key Structural Differences |
|---|---|---|
| UDP-Glucose | Glycogen synthesis | Glucose moiety instead of oxolane |
| CDP-Choline | Phosphatidylcholine synthesis | Cytidine diphosphate backbone |
| Sodium;[[(2R,3S,4R,5R)...] | Hypothesized dual role | Hybrid uridine-choline structure |
Research Applications and Experimental Insights
Synthetic Challenges
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Purification: Requires ion-exchange chromatography to separate sodium adducts from ammonium byproducts.
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Characterization: High-resolution mass spectrometry (HRMS) and -NMR are critical for verifying phosphate group integrity.
Future Directions and Unanswered Questions
Mechanistic Clarification
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Kinetic Studies: Determine whether the compound acts as a substrate, inhibitor, or allosteric modulator in glycosylation or phospholipid synthesis.
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Structural Biology: X-ray crystallography of enzyme-compound complexes could elucidate binding modes.
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